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Compound of Interest
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Compound Name:

ol
CAS No.: 33414-37-8
Cat. No.: B13610679

Get Quote

Technical Monograph: 1-(2,3-
Dimethoxyphenyl)propan-2-ol

Pharmacological Potential, Metabolic Significance, and
Analytical Characterization

Part 1: Executive Summary & Chemical Profile

1-(2,3-Dimethoxyphenyl)propan-2-ol is a secondary alcohol belonging to the
phenylpropanoid class. While often overshadowed by its regioisomers (such as the 3,4-
dimethoxy "veratryl" derivatives or the 2,5-dimethoxy "hydroquinone" series), the 2,3-isomer
represents a critical metabolic node in the biotransformation of specific ortho-substituted
phenethylamines.

In drug development and forensic toxicology, this compound serves as a primary Phase |
metabolite marker for the deamination of 2,3-Dimethoxyamphetamine (2,3-DMA). Its biological
profile is characterized by a shift from the psychoactive potential of its parent amine to a
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sedative, membrane-disrupting, and excretable phenotype typical of short-chain aromatic
alcohols.

Chemical Identity

Property Data

IUPAC Name 1-(2,3-Dimethoxyphenyl)propan-2-ol
Molecular Formula C11H1603

Molecular Weight 196.24 g/mol

LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)

H-Bond Donors 1 (Secondary Alcohol)

H-Bond Acceptors 3 (2 Methoxy oxygens, 1 Hydroxyl oxygen)

Ortho-dimethoxy substitution creates steric
Key Structural Feature crowding, influencing metabolic stability

compared to meta/para isomers.[1]

Part 2: Potential Biological Activities

The biological activity of 1-(2,3-dimethoxyphenyl)propan-2-ol must be understood through
two lenses: its intrinsic pharmacological properties as a phenylpropanol and its role as a
metabolic deactivation product.

Metabolic Deactivation & Detoxification (Primary
Activity)

The most significant biological "activity" of this compound is its role as the detoxification
product of 2,3-DMA.

» Mechanism: Oxidative deamination of the parent amine yields the intermediate ketone (1-
(2,3-dimethoxyphenyl)propan-2-one), which is rapidly reduced by cytosolic carbonyl
reductases to the alcohol.
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» Pharmacological Consequence: This conversion abolishes the affinity for 5-HT2A receptors
(serotonergic activity), effectively terminating the psychoactive signal.

» Excretion: The secondary hydroxyl group serves as a "handle" for Phase Il conjugation
(Glucuronidation via UGT enzymes), facilitating renal excretion.

Membrane Disruption & Antimicrobial Potential

Like many lipophilic phenylpropanoids (e.g., phenoxyethanol, benzyl alcohol derivatives), this
molecule exhibits non-specific membrane interactions.

 Activity: Weak to moderate antimicrobial efficacy.

e Mechanism: The amphiphilic nature allows partition into the lipid bilayer of microbial cell
membranes, increasing permeability and disrupting ion gradients.

o Selectivity: Likely higher activity against Gram-positive bacteria due to the absence of an
outer membrane, though the 2,3-dimethoxy steric bulk may limit penetration compared to
simpler analogs.

Local Anesthetic & Sedative Properties (Predicted)

Structural analogs of phenylpropan-2-ol are known to possess mild local anesthetic activity.

e Sodium Channel Blockade: The lipophilic aromatic ring and the polar hydroxyl group mimic
the pharmacophore of local anesthetics (though lacking the amide/ester linkage). This can
lead to weak, reversible inhibition of voltage-gated sodium channels (Nav).

o Sedation: At high systemic concentrations, phenylpropanols can act as mild CNS
depressants, likely via modulation of GABA A receptors or non-specific neuronal membrane
stabilization.

Enzyme Inhibition (CYP450 Interaction)

As a substrate for metabolic enzymes, the compound may act as a competitive inhibitor.

e Target: CYP2D6 and CYP3A4.
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* Mechanism: The methoxy groups are potential sites for O-demethylation. High
concentrations of the alcohol may competitively inhibit the metabolism of other co-
administered drugs sharing these pathways.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the formation of 1-(2,3-dimethoxyphenyl)propan-2-ol from
its parent amine and its subsequent clearance.
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Figure 1: Biotransformation pathway of 2,3-DMA showing the central role of the alcohol
metabolite.
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Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Reduction of Ketone)

Objective: To synthesize a high-purity reference standard of 1-(2,3-dimethoxyphenyl)propan-
2-ol for analytical validation.

Reagents:

e 1-(2,3-dimethoxyphenyl)propan-2-one (Precursor)
e Sodium Borohydride (NaBHa4) (Reducing Agent)

e Methanol (Solvent)

e Hydrochloric Acid (1M)

Methodology:

o Preparation: Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-one in 30 mL of
anhydrous methanol in a round-bottom flask. Chill to 0°C in an ice bath.

e Reduction: Slowly add 15 mmol of NaBHa4 in small portions over 20 minutes. The reaction is
exothermic; maintain temperature <10°C.

e Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor consumption of
the ketone via TLC (Silica gel, Hexane:EtOAc 7:3).

e Quenching: Carefully quench the excess hydride by dropwise addition of 1M HCI until pH ~3.

o Extraction: Evaporate methanol under reduced pressure. Dilute the residue with water and
extract with Dichloromethane (3 x 20 mL).

 Purification: Dry the organic layer over MgSOu4, filter, and concentrate. Purify the crude oil via
flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

 Validation: Confirm structure via 'H-NMR (diagnostic multiplet for CH-OH at ~3.9-4.1 ppm)
and GC-MS.
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Protocol B: In Vitro Glucuronidation Assay

Objective: To confirm the metabolic stability and Phase Il conjugation of the alcohol.
Reagents:

e Pooled Human Liver Microsomes (HLM)[2]

o UDP-glucuronic acid (UDPGA) (Cofactor)

o Alamethicin (Pore-forming agent)

e Magnesium Chloride (MgClz)

Workflow:

Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (50 pg/mg protein) on ice
for 15 min to permeabilize the microsomal membrane.

e Incubation: Mix activated HLM, MgClz (5 mM), and the test compound (50 uM) in Phosphate
Buffer (pH 7.4).

» Start: Initiate reaction by adding UDPGA (2 mM). Incubate at 37°C.

e Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile

containing an internal standard.

e Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Look
for the mass shift of +176 Da (Glucuronide moiety).

Part 5: Analytical Data Summary
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Technique Diagnostic Feature Interpretation

Alpha-cleavage loss of the
hydroxyethyl group (Cz2Hs0),

GC-MS (El) m/z 152 (Base Peak) )
leaving the stable
dimethoxybenzyl cation.
Weak intensity, typical for
GC-MS (El) m/z 196 (Molecular lon)

alcohols.

Two distinct methoxy groups
1H-NMR 0 3.80, 3.85 (Singlets) due to the asymmetric
environment (2,3-substitution).

Methyl group of the propyl

1H-NMR 0 1.15 (Doublet) hain (CHs-CH)
chain 3-CH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2,3-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
e 2. researchgate.net [researchgate.net]

e To cite this document: BenchChem. ["1-(2,3-Dimethoxyphenyl)propan-2-ol" potential
biological activities]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b13610679/docs#1-2-3-dimethoxyphenyl-propan-2-ol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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